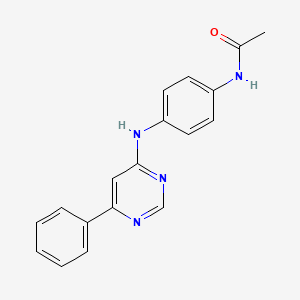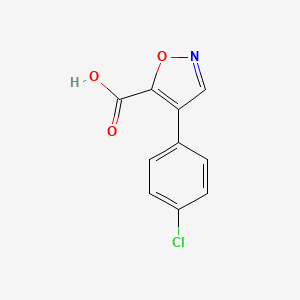
4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, a compound with a similar structure, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, has been studied using single-crystal X-ray diffraction .Scientific Research Applications
Synthesis and Molecular Applications
4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is used in various synthesis processes. Wasserman et al. (1981) describe how oxazoles, such as 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, can be used as activated carboxylates in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981). Additionally, Katariya, Vennapu, and Shah (2021) explored the use of oxazole derivatives for synthesizing compounds with potential anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Antibacterial and Antimicrobial Studies
The antibacterial and antimicrobial properties of compounds derived from 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been a focus of several studies. For instance, Mehta (2016) researched novel heterocyclic compounds containing 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid fragments, demonstrating good antibacterial activity (Mehta, 2016).
Applications in Corrosion Inhibition
Compounds related to 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been evaluated for their effectiveness in corrosion inhibition. Bentiss et al. (2007) studied the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel, revealing their efficiency as inhibitors (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Development of Amyloidogenesis Inhibitors
Research by Razavi et al. (2005) focused on synthesizing oxazoles with a C(4) carboxyl group, such as 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, as inhibitors of transthyretin amyloid fibril formation, significant in the context of amyloid diseases (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).
Future Directions
The future directions for the study of “4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine and materials science could be explored. For instance, some compounds with similar structures have shown antimicrobial activity , suggesting potential applications in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological responses. The specific interactions and resulting changes would depend on the nature of the target receptors.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have significant molecular and cellular effects
properties
IUPAC Name |
4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-15-9(8)10(13)14/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIPMIFCHQEYRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


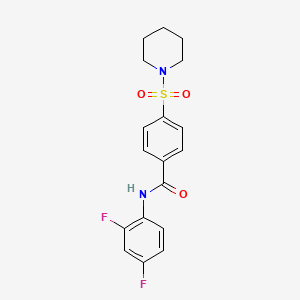
![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)
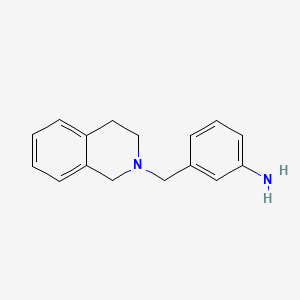
![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)
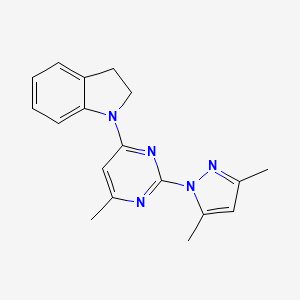
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)
![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)
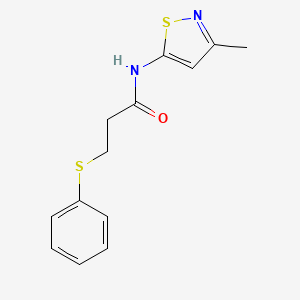
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)
